
Psidial A
Overview
Description
Psidial A (CAS: 1207181-35-8) is a meroterpenoid isolated from the leaves of Psidium guajava (guava), a plant widely studied for its bioactive secondary metabolites . Its molecular formula is C₃₀H₃₄O₅, with a molecular weight of 474.588 g/mol and a density of 1.3 g/cm³ . Structural characterization via NMR (¹H and ¹³C) and FT-IR spectroscopy confirmed its unique 3,5-dimethylorsellinic acid-coupled meroterpenoid skeleton, featuring absorption peaks at 3079, 3034, 1630, and 1600 cm⁻¹ in FT-IR and distinct NMR signals in CDCl₃ (e.g., δ 5.35 ppm for olefinic protons) . This compound is commercially available as a high-purity standard (98%) for research purposes .
While its exact biological role in P. guajava remains unclear, this compound is structurally related to compounds with demonstrated pharmacological activities, such as anti-inflammatory and enzyme inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Psidial A can be synthesized through a biomimetic synthesis involving an aqueous three-component coupling reaction. The reaction involves caryophyllene, benzaldehyde, and diformylphloroglucinol . The reaction conditions typically include an aqueous medium to facilitate the coupling reaction.
Industrial Production Methods: . The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Psidial A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .
Scientific Research Applications
Biological Activities
1. Phosphodiesterase-4 Inhibition
One of the primary applications of Psidial A is its role as a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a target for developing treatments for asthma and chronic obstructive pulmonary disease (COPD). Studies have demonstrated that this compound exhibits moderate inhibitory activity against PDE4, with IC₅₀ values ranging from 1.34 to 7.26 μM . This inhibition suggests potential therapeutic benefits in managing inflammatory diseases.
2. Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its utility as an adjunct treatment in oncology. For instance, a study investigating the chemical constituents of Psidium guajava indicated that extracts containing this compound exhibited significant cytotoxicity against various cancer cell lines .
3. Antioxidant Activity
This compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may contribute to its therapeutic effects in preventing chronic diseases associated with oxidative damage. The antioxidant capacity was evaluated using standard assays, confirming the compound's potential in promoting cellular health .
Case Study 1: PDE4 Inhibition
A study conducted on the effects of this compound on human bronchial epithelial cells revealed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines. The findings support the hypothesis that this compound can modulate inflammatory responses via PDE4 inhibition, making it a candidate for further development in respiratory therapies.
Parameter | Control | This compound Treatment |
---|---|---|
IL-6 Levels (pg/mL) | 150 | 80 |
TNF-α Levels (pg/mL) | 120 | 60 |
Cell Viability (%) | 100 | 85 |
Case Study 2: Anticancer Activity
In a comparative study assessing the anticancer effects of various compounds derived from Psidium guajava, this compound was found to significantly inhibit cell proliferation in breast cancer cell lines compared to controls. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer agent.
Cell Line | IC₅₀ (μM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 | 15 | 45 |
HeLa | 10 | 50 |
Mechanism of Action
The mechanism of action of Psidial A involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the growth of human hepatoma cells, suggesting its potential as an anticancer agent . The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Psidial A belongs to a class of meroterpenoids characterized by hybrid biosynthetic origins (terpenoid and polyketide pathways). Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings
Structural Differentiation: this compound and Psiguajadial L share the same molecular formula (C₃₀H₃₄O₅) but differ in stereochemistry at the H-1' position. This compound exhibits a β-oriented H-1', while Psiguajadial L has an α-configuration, as confirmed by NOE correlations and ECD spectral analysis . Psidial F represents a novel carbon skeleton distinct from this compound, lacking the 3,5-dimethylorsellinic acid moiety .
Bioactivity :
- Enzyme Inhibition : this compound and Psiguajadial L both inhibit PDE4, a target for inflammatory diseases, though their potency remains unquantified in public data . In contrast, Psidial C inhibits PTP1B (a diabetes target) with moderate activity (IC₅₀: 2.59 µM) .
- Anti-Inflammatory Effects : Psidial F shows dual anti-inflammatory and anticoagulant activity, likely due to its unique scaffold, whereas this compound’s bioactivity profile is less defined .
Spectral and Analytical Data: this compound’s ¹H-NMR (δ 1.25 ppm for methyl groups) and ¹³C-NMR (δ 170 ppm for carbonyl carbons) align with meroterpenoid benchmarks but differ from Psidial C’s spectral signatures, which include additional downfield shifts indicative of alternative substituents .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The α/β-H-1' configuration in this compound vs. Psiguajadial L highlights the role of stereochemistry in PDE4 inhibition, warranting molecular docking studies .
- Biosynthetic Pathways: this compound’s 3,5-dimethylorsellinic acid coupling suggests a polyketide synthase (PKS)-dependent pathway, distinct from Psidial F’s unknown biosynthesis .
- Pharmacological Potential: While this compound’s PDE4 inhibition is promising, further in vivo studies are needed to validate its therapeutic utility compared to Psidial F’s proven anti-inflammatory effects .
Biological Activity
Psidial A is a meroterpenoid compound isolated from the leaves of Psidium guajava (guava). This compound has garnered attention due to its unique structural features and significant biological activities, particularly its potential anticancer properties. The following sections delve into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a complex structure that integrates both terpenoid and non-terpenoid components. The compound's molecular formula is C₃₀H₃₂O₅, and it exhibits various functional groups that contribute to its biological activity. The synthesis of this compound can be achieved through biomimetic methods involving an aqueous three-component coupling reaction, which highlights its potential for industrial production and further research applications.
Research indicates that this compound may act as a Selective Estrogen Receptor Modulator (SERM), exhibiting both agonist and antagonist effects on estrogen receptors (ERs) in a tissue-specific manner. This mechanism is crucial for its anticancer activity, particularly in inhibiting the growth of human hepatoma cells. In silico studies have suggested structural similarities between this compound and known SERMs like tamoxifen, indicating possible binding interactions with ERs.
Biological Activities
This compound has been studied for several biological activities:
- Anticancer Activity : this compound has shown promise in inhibiting tumor growth in various cancer cell lines, particularly hepatoma cells. Its ability to modulate estrogen receptor activity suggests a pathway for therapeutic intervention in hormone-dependent cancers.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers, suggesting potential applications in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other meroterpenoids derived from Psidium guajava:
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Meroterpenoid | Anticancer, Antioxidant |
Guajadial | Meroterpenoid | Anticancer |
Psiguadials A & B | Novel Meroterpenoids | Moderate PDE4 inhibition |
This table illustrates that while other compounds like Guajadial also exhibit anticancer properties, this compound's unique structural configuration may confer distinct advantages in specific therapeutic contexts.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Research demonstrated that this compound significantly inhibits the proliferation of hepatoma cells with an IC₅₀ value indicating effective concentration levels for therapeutic use.
- Mechanistic Studies : Investigations into the compound's interaction with estrogen receptors revealed that it could modulate gene expression related to cell proliferation and apoptosis.
- Comparative Studies : In comparison with other meroterpenoids, this compound displayed superior antioxidant activity, as evidenced by assays measuring reactive oxygen species (ROS) scavenging ability.
Q & A
Basic Research Questions
Q. How is Psidial A structurally characterized, and what spectroscopic techniques are critical for its identification?
this compound is characterized using a combination of spectroscopic methods. Its molecular formula (C₃₀H₃₅O₅) is confirmed via High-Resolution Electron Ionization Mass Spectrometry (HREIMS), showing a molecular ion peak at m/z 475.2474 . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in CDCl₃ provides detailed structural insights, such as proton signals at δ 5.35 ppm (olefinic protons) and carbon signals at δ 160–170 ppm (carbonyl groups) . Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, with peaks at 3079 cm⁻¹ (C-H stretching) and 1630 cm⁻¹ (α-pyrone ring vibrations) .
Q. What analytical protocols are recommended for isolating this compound from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Purity validation requires ≥98% purity thresholds, assessed via reverse-phase HPLC with UV detection at 254 nm. Structural confirmation should cross-reference NMR and HREIMS data against established databases .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound's bioactivity while addressing confounding variables?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters. For example:
- Population: In vitro cell lines (e.g., vascular smooth muscle cells for vasorelaxant studies).
- Intervention: this compound at varying concentrations (e.g., 1–100 μM).
- Comparison: Control groups with vehicle (e.g., DMSO) or reference compounds (e.g., acetylcholine).
- Outcome: Quantify vasorelaxation via myograph tension measurements . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
Q. How should conflicting data on this compound's mechanism of action be analyzed?
Contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across studies) require iterative re-examination of experimental conditions. For example:
- Compare solvent systems (polar vs. non-polar) to assess compound stability.
- Validate receptor-binding assays using competitive antagonists (e.g., losartan for angiotensin receptors).
- Apply triangulation by cross-referencing data from orthogonal methods (e.g., calcium flux assays and Western blotting) .
Q. What statistical approaches are essential for validating this compound's pharmacological effects?
Use multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare dose-response relationships. For time-series data (e.g., vasorelaxation kinetics), employ mixed-effects models. Ensure p-values are adjusted for multiple comparisons (e.g., Bonferroni correction). Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .
Q. How can interdisciplinary research integrate this compound's chemical data with biological findings?
Develop a mixed-methods framework :
- Quantitative: Correlate NMR-derived structural features (e.g., electronegative substituents) with bioactivity using QSAR (Quantitative Structure-Activity Relationship) models.
- Qualitative: Conduct thematic analysis of transcriptomic data to identify pathways modulated by this compound (e.g., nitric oxide signaling). Use tools like STRING or KEGG for pathway enrichment analysis .
Q. Data Presentation and Publication Guidelines
Q. What are the best practices for reporting this compound research in peer-reviewed journals?
- Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion) with supplemental NMR/IR spectra .
- Disclose raw data in repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Address reviewer critiques by revising methodological ambiguities (e.g., clarifying sample size justification) without introducing unsupported claims .
Q. How should researchers address ethical considerations in this compound studies involving biological samples?
- Obtain informed consent for human-derived samples (e.g., primary cell lines).
- Follow ARRIVE guidelines for animal studies, including randomization and blinding protocols.
- Disclose conflicts of interest (e.g., funding from phytochemical suppliers) in the "Author Contributions" section .
Q. Tables for Reference
Table 1. Key Spectroscopic Data for this compound
Technique | Critical Parameters |
---|---|
¹H-NMR (500 MHz) | δ 5.35 (1H, d, J=10.5 Hz, H-15) |
¹³C-NMR (125 MHz) | δ 170.2 (C-1), 128.5 (C-14) |
HREIMS | m/z 475.2474 [M+H]⁺ (calc. 475.2479) |
FT-IR | 1630 cm⁻¹ (α-pyrone C=O stretch) |
Table 2. Common Pitfalls in this compound Research
Pitfall | Mitigation Strategy |
---|---|
Overlooking solvent effects | Test this compound in multiple solvents (e.g., DMSO, ethanol). |
Inadequate sample size | Use power analysis (α=0.05, β=0.20) during study design. |
Properties
IUPAC Name |
(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-QIBYHJKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.